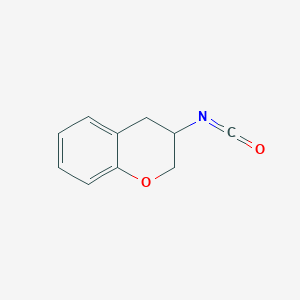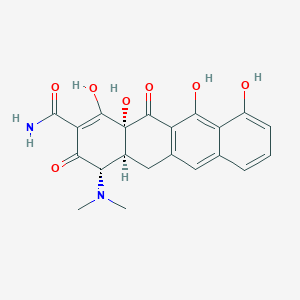
Anhydro-6-demethyltetracycline
Vue d'ensemble
Description
Anhydro-6-demethyltetracycline is a derivative of tetracycline antibiotics . Tetracyclines are a group of broad-spectrum antibiotic compounds that have a common basic structure and are either isolated directly from several species of Streptomyces bacteria or produced semi-synthetically from those isolated compounds . The simplest tetracycline with measurable antibacterial activity is 6-deoxy-6-demethyltetracycline .
Synthesis Analysis
Tetracyclines have become preferred targets for natural product synthesis . On an industrial scale, they became readily available by fermentation and partial synthesis . A remarkable milestone was set by Andrew Myers in 2005 with the convergent total synthesis of (−)-doxycycline, as well as numerous azatetracyclines and pentacyclines .Molecular Structure Analysis
Tetracycline molecules comprise a linear fused tetracyclic nucleus (rings designated A, B, C, and D) to which a variety of functional groups are attached . They differ from each other by the presence of chloro, methyl, and hydroxyl groups .Chemical Reactions Analysis
Tetracyclines have been targeted for natural product synthesis since their structure elucidation in the 1950s . The first part of Woodward’s total synthesis of 6-demethyl-6-dehydroxytetracycline involved saponification and decarboxylation, followed by a reaction with glyoxylic acid t-butylester with catalytic amounts of magnesium methanolate .Applications De Recherche Scientifique
-
Antibacterial Applications
- Tetracyclines are a proven class of broad-spectrum antibiotics used extensively to treat bacterial infections caused by both Gram-positive and Gram-negative pathogens .
- This class of antibiotics inhibits bacterial protein synthesis mainly by binding to the 30S ribosomal subunit in the mRNA translation complex .
- A convergent total synthesis platform has enabled diverse modifications of the tetracycline chemical space that were previously inaccessible or difficult to access by traditional semisynthesis .
- This discovery effort produced a number of tetracycline antibiotic development candidates currently in various stages of clinical study, including eravacycline (TP-434), which has advanced into several late-stage clinical trials in patients with complicated intro-abdominal infections (cIAI) and in patients with complicated urinary tract infections (cUTI) .
-
Resistance to Tetracyclines
- Decades of the widespread use of the tetracyclines resulted in significant bacterial resistance and the drastic decrease in the efficacy of these agents .
- Research is being conducted to understand the genetic and biochemical mechanisms of tetracycline resistance .
- This includes studying efflux proteins, ribosomal protection proteins, enzymatic inactivation of tetracycline, and other/unknown mechanisms of resistance .
- The incidence of tetracycline resistance is also being investigated .
-
Treatment of Various Infections
- Tetracyclines are effective against a wide range of microorganisms including gram-positive and gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and protozoan parasites .
- They have been used extensively in the prophylaxis and therapy of human and animal infections .
- Some tetracyclines can also be used to treat malaria, Lyme disease, tuberculosis, Rocky Mountain spotted fever, and leprosy .
-
Growth Promoters in Animal Feed
-
Research Reagents
-
Study of Antibiotic Resistance
- Research on tetracycline resistance is crucial in the field of microbiology .
- This includes studying the acquisition of new genes, which code for energy-dependent efflux of tetracyclines or for a protein that protects bacterial ribosomes from the action of tetracyclines .
- A limited number of bacteria acquire resistance by mutations, which alter the permeability of the outer membrane porins and/or lipopolysaccharides in the outer membrane, change the regulation of innate efflux systems, or alter the 16S rRNA .
Propriétés
IUPAC Name |
(4S,4aS,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-6,10,15,24-25,28,30H,7H2,1-2H3,(H2,22,29)/t10-,15-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMODNONNZFRNH-QYAMTVPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3=C(C(=C4C(=C3)C=CC=C4O)O)C(=O)C2(C(=C(C1=O)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2CC3=C(C(=C4C(=C3)C=CC=C4O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873774 | |
| Record name | Anhydro-6-demethyltetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anhydro-6-demethyltetracycline | |
CAS RN |
4496-85-9 | |
| Record name | Anhydrotetracycline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anhydro-6-demethyltetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Fluorobenzyl)oxy]azetidine](/img/structure/B1373758.png)
amine hydrochloride](/img/structure/B1373761.png)
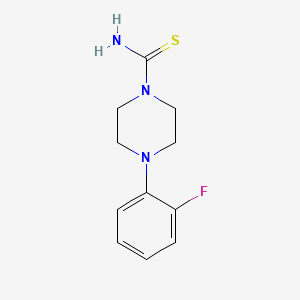
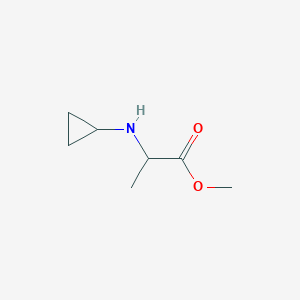
![2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373768.png)
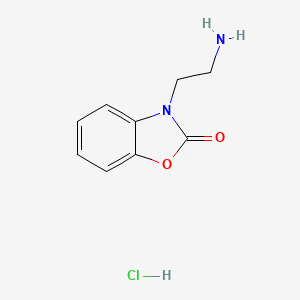
![3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373771.png)
![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)
amine](/img/structure/B1373773.png)
![Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1373774.png)
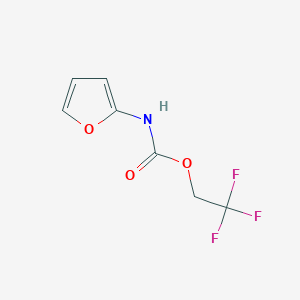
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)

